N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide
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Overview
Description
N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide is a unique chemical compound with the molecular formula C12H11NO. This compound is part of the bicyclo[4.4.1]undeca family, characterized by its bicyclic structure and multiple double bonds. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide typically involves the reaction of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying bicyclic structures.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid
- Methyl bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate
- 11-(Methoxymethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
Uniqueness
N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide is unique due to its specific diethylamide functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
106817-61-2 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide |
InChI |
InChI=1S/C16H19NO/c1-3-17(4-2)16(18)15-11-7-9-13-8-5-6-10-14(15)12-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
FBAAZTFOMGAUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=CC=CC=C1C2 |
Origin of Product |
United States |
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